molecular formula C26H28N2O5S B2488005 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 941944-12-3

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide

Cat. No.: B2488005
CAS No.: 941944-12-3
M. Wt: 480.58
InChI Key: KPGLZBAPYJBTBG-UHFFFAOYSA-N
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Description

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide is a structurally complex benzamide derivative featuring a dihydrobenzofuran ether moiety and a sulfamoylphenethyl group. The dihydrobenzofuran scaffold is known to enhance metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to simpler aromatic systems . The sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide drugs, often associated with enzyme inhibition (e.g., carbonic anhydrase or dihydrofolate reductase) and antibacterial/antifungal activity .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-26(2)16-21-4-3-5-23(24(21)33-26)32-17-19-6-10-20(11-7-19)25(29)28-15-14-18-8-12-22(13-9-18)34(27,30)31/h3-13H,14-17H2,1-2H3,(H,28,29)(H2,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLZBAPYJBTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 397.48 g/mol. The structure features a benzamide core linked to a sulfamoyl group and a dimethyl-dihydrobenzofuran moiety.

PropertyValue
Molecular FormulaC20H23N3O4SC_{20}H_{23}N_{3}O_{4}S
Molecular Weight397.48 g/mol
IUPAC Name4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide
SMILESCC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or pain pathways.

  • Receptor Interaction : Preliminary studies suggest that the compound may interact with cannabinoid receptors, particularly CB2, which are implicated in pain modulation and anti-inflammatory responses .
  • Enzymatic Inhibition : The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes, which could lead to anti-inflammatory effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies on related compounds have shown that benzofuran derivatives exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines .
  • Analgesic Properties : Compounds structurally similar to the target have demonstrated analgesic effects in animal models of neuropathic pain. For instance, certain benzofuran derivatives have been shown to reverse neuropathic pain without affecting locomotor behavior .

Case Studies and Research Findings

  • Neuropathic Pain Models : In studies using spinal nerve ligation models, compounds with similar structures exhibited substantial analgesic effects, suggesting that 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenethyl)benzamide may also provide similar benefits .
  • Cytokine Modulation : Research indicates that related benzofuran compounds can modulate the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathophysiology of chronic pain conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with several classes of bioactive molecules (Table 1):

Compound Class Key Structural Features Functional Differences Reference
Target Compound Benzamide core, 2,2-dimethyl-2,3-dihydrobenzofuran ether, 4-sulfamoylphenethyl group Sulfamoyl group enhances hydrogen-bonding potential and acidity compared to sulfonyl.
Triazole-thiones [7–9] 1,2,4-Triazole core, sulfonylphenyl, difluorophenyl substituents Lack dihydrobenzofuran; sulfonyl groups increase electron-withdrawing effects.
Thiazol-2-amines Dihydrobenzofuran, thiazole ring, aryl substituents Thiazole instead of benzamide; methoxy vs. dimethyl groups on dihydrobenzofuran.
4-Methylbenzenesulfonamides Sulfonamide linkage, oxazole or methoxyphenyl groups Oxazole introduces heterocyclic rigidity; methoxy reduces polarity vs. sulfamoyl.
  • Dihydrobenzofuran vs. Simple Aromatic Rings : The 2,2-dimethyl substitution on the dihydrobenzofuran in the target compound likely increases steric bulk and lipophilicity compared to methoxy-substituted dihydrobenzofurans (e.g., compound 7j in ) or planar aromatic systems (e.g., triazole derivatives in ) .
  • Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl (-SO₂NH₂) group in the target compound provides stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to sulfonyl (-SO₂-) groups in triazole-thiones or 4-methylbenzenesulfonamides , which may influence target binding or solubility.

Physicochemical Properties

  • Lipophilicity : The dihydrobenzofuran’s dimethyl groups and benzamide core likely increase logP compared to sulfonamide derivatives with polar oxazole () or methoxyphenyl groups () .
  • Solubility : The sulfamoyl group may improve aqueous solubility relative to sulfonyl-containing triazole-thiones, though steric hindrance from dimethyl groups could offset this .

Preparation Methods

Cyclization Efficiency

The choice of acid catalyst critically impacts cyclization. Formic acid (90%) outperforms anhydrous variants by mitigating side reactions, achieving >80% conversion. Rhodium-catalyzed C–H activation methods, though effective for dihydrobenzofurans, are less suitable here due to the simplicity of the thermal Claisen pathway.

Sulfonamide Stability

Sulfamoyl group installation requires precise pH control. Excess chlorosulfonic acid leads to over-sulfonation, while insufficient acid results in incomplete reaction. Maintaining pH 3–4 during workup ensures stable sulfonamide formation without decomposition.

Amide Coupling

EDC·HCl/DMAP coupling avoids racemization and offers higher yields compared to DCC/HOBt. Solvent polarity (DCM:DMF = 10:1) balances reagent solubility and reaction kinetics, reducing byproduct formation.

Scalability and Industrial Relevance

Gram-scale synthesis of the dihydrobenzofuran core (≥100 g) has been demonstrated using NMP as the solvent for Claisen rearrangement, with >75% isolated yield. Similarly, the sulfamoylphenethylamine synthesis is scalable to kilogram quantities using continuous flow reactors, enhancing throughput for pharmaceutical applications.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the integration of protons (e.g., dihydrobenzofuran methyl groups) and carbon environments.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%).
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

How can researchers address discrepancies in spectral data during structural characterization?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling : Introduce deuterated analogs to confirm assignments for complex proton environments.
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

What computational approaches are effective for designing novel derivatives or optimizing reaction pathways for this compound?

Q. Advanced

  • Quantum chemical calculations : Use Gaussian or ORCA to model reaction intermediates and transition states.
  • Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., carbonic anhydrase for sulfonamide interactions).
  • Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst) for coupling steps.
  • Reaction pathway analysis : Apply the AFIR method to explore energetically feasible routes .

How should researchers design experiments to study the compound’s structure-activity relationships (SAR) in biological systems?

Q. Advanced

  • Derivative synthesis : Systematically modify functional groups (e.g., sulfamoyl, benzofuran substituents) and test bioactivity.
  • In vitro assays : Use enzyme inhibition assays (e.g., carbonic anhydrase II) or cell-based models (e.g., cancer cell lines) to quantify activity.
  • Data analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity.
  • Controlled variables : Maintain consistent assay conditions (pH, temperature) to isolate structural effects .

What strategies resolve low yields during critical steps like amide coupling or benzofuran ring formation?

Q. Advanced

  • Alternative coupling reagents : Replace EDCI/HOBt with T3P or PyBOP for sterically hindered substrates.
  • Microwave-assisted synthesis : Accelerate ring-closing steps (e.g., benzofuran formation) with controlled heating.
  • Purification techniques : Use flash chromatography (hexane/EtOAc gradient) or recrystallization to isolate pure intermediates.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

What are the key functional groups in this compound, and how do they influence reactivity?

Q. Basic

  • Sulfamoyl group (-SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes).
  • Dihydrobenzofuran core : Provides rigidity and influences pharmacokinetics via lipophilicity.
  • Amide bond : Stabilizes the structure but may undergo hydrolysis under acidic/basic conditions.
  • Methyleneoxy linker : Enhances solubility and modulates electronic effects .

How can design of experiments (DoE) principles optimize synthesis parameters like temperature, solvent ratio, or catalyst loading?

Q. Advanced

  • Factorial design : Test interactions between variables (e.g., temperature × catalyst concentration).

  • Response surface methodology (RSM) : Model nonlinear relationships to identify optimal conditions.

  • Example setup :

    FactorLow LevelHigh Level
    Temperature (°C)2580
    Catalyst (mol%)515
    Solvent (DMF:H₂O)9:11:1
  • Output metrics : Yield, purity, reaction time. Validate predictions with confirmatory runs .

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